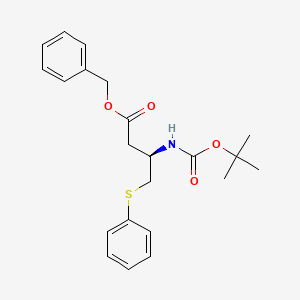
Semax acetate(80714-61-0 free base)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Semax acetate (80714-61-0 free base) is a synthetic peptide analog of adrenocorticotropic hormone (ACTH). It is known for its neuroprotective, analgesic, and anxiolytic properties . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience and behavioral science.
準備方法
Synthetic Routes and Reaction Conditions
Semax acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, the production of Semax acetate involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in powder form. The entire process is carried out under stringent quality control measures to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
Semax acetate undergoes various chemical reactions, including:
Oxidation: The methionine residue in Semax acetate can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is often used as a reducing agent.
Substitution: Various reagents, such as N-methylmorpholine (NMM), can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Modified peptide with substituted amino acid residues.
科学的研究の応用
Semax acetate has a wide range of scientific research applications, including:
Neuroscience: It is used to study neuroprotection, neuroplasticity, and cognitive enhancement.
Behavioral Science: It is employed in research on anxiety, depression, and stress-related disorders.
Medicine: Semax acetate is investigated for its potential therapeutic effects in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.
Industry: It is used in the development of neuroprotective agents and cognitive enhancers
作用機序
Semax acetate exerts its effects through multiple molecular targets and pathways:
Brain-Derived Neurotrophic Factor (BDNF): It increases the expression and activation of BDNF and its receptor TrkB in the hippocampus.
Nitric Oxide (NO) Regulation: Semax acetate regulates cortical nitric oxide levels, which plays a role in neuroprotection.
Serotonergic and Dopaminergic Systems: It activates these neurotransmitter systems, contributing to its anxiolytic and antidepressant effects.
類似化合物との比較
Semax acetate is unique compared to other peptide analogs of adrenocorticotropic hormone due to its specific sequence and properties. Similar compounds include:
ACTH (4-10): A shorter peptide fragment with similar neuroprotective properties.
Melanotan II: Another synthetic peptide with neuroprotective and analgesic properties, but with different amino acid sequences and targets.
Semax acetate stands out due to its specific sequence, which confers unique neuroprotective and cognitive-enhancing effects .
特性
分子式 |
C39H55N9O12S |
|---|---|
分子量 |
874.0 g/mol |
IUPAC名 |
acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H51N9O10S.C2H4O2/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56;1-2(3)4/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56);1H3,(H,3,4)/t24-,25-,26?,27-,28-,29-;/m0./s1 |
InChIキー |
SIUVGMURDLGHSO-MMTLCEBMSA-N |
異性体SMILES |
CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N |
正規SMILES |
CC(=O)O.CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)


![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)

![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)







